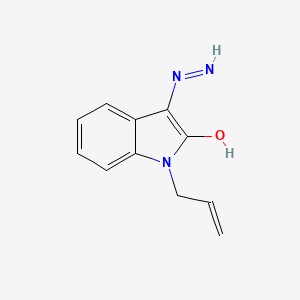

1-Allyl-3-hydrazonoindolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Allyl-3-hydrazonoindolin-2-one is a chemical compound with the molecular formula C11H11N3O. It is a derivative of indole, a heterocyclic aromatic organic compound.

Mécanisme D'action

Target of Action

1-Allyl-3-hydrazonoindolin-2-one, also known as 1-Allyl-3-hydrazono-1,3-dihydro-indol-2-one, is a derivative of isatin-based Schiff bases . These compounds have been synthesized to target multiple diseases, including antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities . The compound’s primary targets include enzymes such as α-amylase and acetylcholinesterase .

Mode of Action

The compound interacts with its targets, leading to various changes. For instance, it exhibits inhibitory activity against the α-amylase enzyme . It also displays inhibitor activity against the acetylcholinesterase (AChE) enzyme .

Biochemical Pathways

The compound affects several biochemical pathways. It has been found to have anti-diabetic properties by inhibiting the α-amylase enzyme, which plays a crucial role in carbohydrate digestion . It also inhibits the acetylcholinesterase enzyme, which is involved in neurotransmission, suggesting potential anti-Alzheimer’s activity .

Pharmacokinetics

In silico admet properties were predicted for similar compounds . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity properties of a compound, which are crucial for determining its bioavailability and potential as a drug.

Result of Action

The compound’s action results in molecular and cellular effects. It has been found to exhibit antioxidant activity, suggesting that it can neutralize harmful free radicals in the body . It also shows anti-diabetic activity by inhibiting α-amylase, potentially reducing postprandial hyperglycemia . Furthermore, it displays anti-Alzheimer’s activity by inhibiting acetylcholinesterase, potentially improving cognitive function .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

1-Allyl-3-hydrazonoindolin-2-one has been found to exhibit anti-proliferative activity against several human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It has been suggested that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro and in vivo studies are needed to understand these aspects .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported yet. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Méthodes De Préparation

The synthesis of 1-Allyl-3-hydrazonoindolin-2-one typically involves the reaction of indole derivatives with hydrazine derivatives under specific conditions. One common method involves the condensation of 1-allyl-2-indolinone with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazono group .

Analyse Des Réactions Chimiques

1-Allyl-3-hydrazonoindolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazono group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazono group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

1-Allyl-3-hydrazonoindolin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Comparaison Avec Des Composés Similaires

1-Allyl-3-hydrazonoindolin-2-one can be compared with other similar compounds, such as:

1-Allyl-3-(diphenyl-hydrazono)-1,3-dihydro-indol-2-one: This compound has a similar structure but with diphenyl groups attached to the hydrazono group, which may alter its chemical and biological properties.

1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one:

The uniqueness of this compound lies in its specific hydrazono group and allyl substitution, which confer distinct chemical and biological properties compared to its analogs .

Activité Biologique

1-Allyl-3-hydrazonoindolin-2-one, a derivative of isatin, has garnered attention for its diverse biological activities. This compound is characterized by its unique hydrazone linkage and indole structure, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is synthesized from isatin and hydrazine derivatives. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of approximately 201.25 g/mol. The compound features an allyl group, which enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes like carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .

- Induction of Apoptosis : Research indicates that this compound may promote apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and increased annexin V positivity in treated cells .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it a candidate for developing new antibiotics .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cells. The compound exhibited IC50 values ranging from 7.43 to 12.90 μM, indicating potent activity .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 7.43 | Induction of apoptosis |

| MCF-7 | 12.90 | Cell cycle arrest (G2/M phase) |

| SH-SY5Y | 4.06 | Induction of ROS generation |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated significant reductions in inflammation markers and pain relief comparable to standard analgesics .

Table 2: Anti-inflammatory Effects

| Test Substance | Effectiveness (compared to control) |

|---|---|

| This compound | Significant reduction in inflammation markers |

| Standard Analgesic | Moderate reduction |

Case Studies

- Study on Anticancer Efficacy : A study conducted by Gao et al. synthesized various isatin derivatives including this compound and assessed their HDAC inhibition capabilities. The results indicated that this compound exhibited comparable HDAC inhibition to established drugs like entinostat .

- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives against common pathogens. The findings revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations indicative of potential therapeutic use .

Propriétés

IUPAC Name |

3-diazenyl-1-prop-2-enylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h2-6,12,15H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZQZWKIDXHJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C1O)N=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.